molecular formula C7H8F2O3 B14029286 Ethyl 3,3-difluoro-2-oxopent-4-enoate

Ethyl 3,3-difluoro-2-oxopent-4-enoate

Cat. No.: B14029286
M. Wt: 178.13 g/mol
InChI Key: ZCRLKYAIEQHKKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-difluoro-2-oxopent-4-enoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with difluoromethyl ketone under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is stabilized with tert-butylcatechol (TBC) to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-2-oxopent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl 3,3-difluoro-2-oxopent-4-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-2-oxopent-4-enoate involves its interaction with various molecular targets and pathways. The presence of the fluorine atoms and the keto group allows it to participate in hydrogen bonding, dipole-dipole interactions, and other molecular interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-difluoro-2-oxopent-4-enoate is unique due to the presence of the difluoro substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C7H8F2O3

Molecular Weight

178.13 g/mol

IUPAC Name

ethyl 3,3-difluoro-2-oxopent-4-enoate

InChI

InChI=1S/C7H8F2O3/c1-3-7(8,9)5(10)6(11)12-4-2/h3H,1,4H2,2H3

InChI Key

ZCRLKYAIEQHKKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C=C)(F)F

Origin of Product

United States

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